3-Methyl-5-nitrocatechol
Overview
Description
3-Methyl-5-nitrocatechol is a chemical compound with the molecular formula C7H7NO4. It belongs to the catechol family and contains a methyl group at position 3 and a nitro group at position 5 on the benzene ring. The compound is yellow-colored and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) and their optical properties .
Synthesis Analysis
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Direct Oxidation and Conjugated Addition (Nonradical Mechanism)
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Oxidative Aromatic Nitration (Electrophilic)
Physical And Chemical Properties Analysis
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Gas-Phase Photolysis and OH Radical Kinetics : Research by Roman et al. (2022) delved into the gas-phase reaction rate coefficients for nitrocatechols, including 5-methyl-3-nitrocatechol, under simulated atmospheric conditions. This study suggests that photolysis could be a primary degradation process for these compounds in the atmosphere, highlighting their potential environmental impact (Roman, Arsene, Bejan, & Olariu, 2022).
Aqueous-Phase Formation in the Atmosphere : Vidović et al. (2018) examined the role of HNO2 in the dark transformation of 3-methylcatechol, leading to the formation of 3-methyl-5-nitrocatechol and other compounds under atmospheric conditions. Their findings indicate significant pathways of nitration, especially in polluted environments with high NOx concentrations (Vidović, Lašič Jurković, Šala, Kroflič, & Grgić, 2018).
Biodegradation and Environmental Cleanup
- Degradation in Microbial Pathways : Haigler, Suen, and Spain (1996) studied the enzyme MNC monooxygenase from Burkholderia sp., which catalyzes the removal of the nitro group from 4-Methyl-5-nitrocatechol, a related compound. This research contributes to understanding the microbial degradation of nitroaromatic compounds, which is essential for bioremediation strategies (Haigler, Suen, & Spain, 1996).
Aqueous-Phase Reactions and Brown Carbon Formation
- Aqueous-Phase Brown Carbon Formation : A study by Vidović et al. (2020) investigated the formation of brown carbon from 3-methylcatechol under sunlight, leading to the formation of 3-methyl-5-nitrocatechol. This study offers insights into secondary organic aerosol formation and its role in light absorption in the atmosphere (Vidović, Kroflič, Šala, & Grgić, 2020).
Synthesis and Characterization
Gas-Phase IR Cross-Sections and Structure Data : Roman et al. (2021) conducted a study on the gas-phase IR absorption cross sections and X-ray diffraction analysis for nitrocatechols, including 5-methyl-3-nitrocatechol. This research is pivotal in understanding the structural properties of nitrocatechols in different phases, which is crucial for various scientific applications (Roman, Roman, Arsene, Bejan, & Olariu, 2021).
Synthesis and Characterization of Complexes : Kulaç et al. (2007) explored the synthesis and characterization of novel phthalocyanines substituted with 4-nitro-2-(octyloxy)phenoxy, derived from a nitrocatechol compound. This study contributes to the development of new materials with potential applications in areas like photovoltaics and sensors (Kulaç, Bulut, Altındal, Özkaya, Salih, & Bekaroğlu, 2007).
properties
IUPAC Name |
3-methyl-5-nitrobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDSEMYVKHLPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrocatechol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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